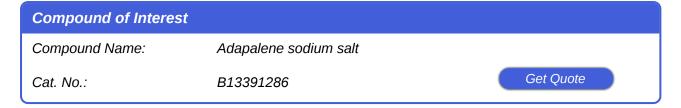


# Protocol for Assessing Adapalene Penetration in Ex Vivo Skin Models

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Adapalene, a third-generation topical retinoid, is widely used for the treatment of acne vulgaris. Its efficacy is dependent on its ability to penetrate the stratum corneum and reach its target sites within the pilosebaceous unit. This document provides a detailed protocol for assessing the penetration of Adapalene in ex vivo skin models, a critical step in the development and optimization of topical formulations. The use of ex vivo skin, most commonly human or porcine skin, offers a valuable tool that closely mimics in vivo conditions for permeability and pharmacokinetic studies.[1][2]

This protocol will cover key methodologies including the use of Franz diffusion cells for permeation studies, tape stripping for analyzing drug concentration in the stratum corneum, and subsequent analysis of Adapalene in various skin layers.

# Experimental Protocols Ex Vivo Skin Preparation

The barrier function of the skin must be maintained during preparation to ensure reliable and reproducible results. Both human and porcine skin are considered suitable models, with

# Methodological & Application



porcine skin often being a readily available and ethical alternative that closely resembles human skin in terms of follicular structure and lipid composition.[2]

#### Materials:

- Full-thickness human or porcine skin (e.g., from abdominal, breast, or back regions)[1]
- Dermatome
- Phosphate Buffered Saline (PBS), pH 7.4
- Isotonic saline solution
- Scalpel and forceps
- Cryostat or microtome (optional, for skin sectioning)
- -20°C or -80°C freezer for storage

- Obtain fresh human skin from elective surgeries (with ethical approval) or fresh porcine skin from a local abattoir.[1]
- Carefully remove any underlying subcutaneous fat and connective tissue from the dermal side of the skin using a scalpel.
- If required, prepare skin of a specific thickness (e.g., 500–750 μm) using a dermatome.[1]
- Wash the skin with an isotonic saline solution to remove any adhering blood or debris.
- Cut the prepared skin into sections of appropriate size for mounting in Franz diffusion cells (e.g., 2x2 cm).
- The skin can be used fresh or stored frozen at -20°C or -80°C for later use. It has been suggested that skin can be stored for up to 6 months without significant loss of stratum corneum barrier function.[1]



• Prior to the experiment, thaw the frozen skin at room temperature in PBS.

# **Franz Diffusion Cell Permeation Study**

The Franz diffusion cell is a standard apparatus used for in vitro and ex vivo drug release and permeation studies.[3][4][5][6][7]

#### Materials:

- Franz diffusion cells with a known diffusion area
- Receptor medium (e.g., PBS with a solubilizing agent like Tween 80 or ethanol to maintain sink conditions for the highly lipophilic Adapalene)
- Magnetic stirrer and stir bars
- Water bath or heating block to maintain 37°C
- Adapalene formulation to be tested
- · Syringes and needles for sample collection

- Set up the Franz diffusion cells and fill the receptor compartment with the chosen receptor medium, ensuring no air bubbles are trapped beneath the skin.
- Maintain the temperature of the receptor medium at 37°C using a circulating water bath to mimic physiological conditions.
- Mount the prepared ex vivo skin section between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.
- Apply a precise amount of the Adapalene formulation (e.g., 10 mg/cm²) to the surface of the skin in the donor compartment.[5]
- At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), collect samples from the receptor fluid.



- Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume.
- Analyze the collected samples for Adapalene concentration using a validated analytical method (see Section 2.4).

# **Tape Stripping**

Tape stripping is a minimally invasive technique to sequentially remove layers of the stratum corneum to determine the drug concentration within this primary barrier of the skin.[8][9][10][11] [12]

#### Materials:

- Adhesive tapes (e.g., D-squame®)[10]
- Forceps
- · Vials for sample collection

- At the end of the permeation study, carefully dismount the skin from the Franz diffusion cell.
- Gently clean the skin surface to remove any excess formulation.
- Apply an adhesive tape disc to the treatment area with firm, uniform pressure for a few seconds.
- Rapidly remove the tape in a single, smooth motion.
- The first tape strip is often discarded to remove any residual formulation from the surface.
   [10]
- Repeat the process with new tapes for a predetermined number of strips (e.g., 10-20) to collect sequential layers of the stratum corneum.



- Place each tape strip (or pools of strips) into a separate vial containing a suitable solvent to extract the Adapalene.
- Analyze the solvent for Adapalene concentration.

# **Skin Sectioning and Drug Extraction**

To determine the amount of Adapalene that has penetrated into the deeper layers of the skin, the epidermis and dermis can be separated and analyzed.

#### Materials:

- Scalpel and forceps
- Heat source (e.g., water bath at 60°C)
- Homogenizer
- Centrifuge
- Solvent for extraction (e.g., acetonitrile, ethanol)

- Following the permeation study and/or tape stripping, the remaining skin sample can be processed.
- To separate the epidermis from the dermis, the skin can be heat-stripped by immersing it in hot water (60°C) for a short period (e.g., 1-2 minutes), after which the epidermis can be gently peeled off.
- Alternatively, the full-thickness skin (post-tape stripping) can be minced.
- Weigh the separated epidermis, dermis, or minced full-thickness skin.
- Homogenize the tissue in a suitable extraction solvent.
- Centrifuge the homogenate to pellet the tissue debris.



Collect the supernatant and analyze for Adapalene concentration.

# **Analytical Quantification of Adapalene**

A validated, sensitive, and specific analytical method is crucial for the accurate quantification of Adapalene in the collected samples (receptor fluid, tape strips, and skin extracts).

- High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD):
   A common and reliable method. A typical mobile phase could be a mixture of acetonitrile and water with an acidic modifier like phosphoric acid.[13] The detection wavelength for Adapalene is typically around 321 nm.[13]
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers higher sensitivity
  and specificity, which is particularly useful for detecting low concentrations of Adapalene.[14]
   [15]
- Spectrofluorimetry: Adapalene exhibits native fluorescence, which can be exploited for a highly sensitive quantification method. Excitation and emission wavelengths are typically around 312 nm and 389 nm, respectively.[16]

# **Data Presentation**

The following tables summarize representative quantitative data from ex vivo Adapalene penetration studies.

Table 1: Adapalene Permeation and Epidermal Retention



Formulation	Skin Model	Duration (hours)	Amount Permeated (µg/cm²)	Amount Retained in Epidermis (%)	Reference
Liposomal Gel	Not Specified	24	43 ± 0.06	28.27 ± 0.04	[4]
0.1% Gel	Human	15	Below Limit of Quantification *	Majority of recovered drug	[5][17]

<sup>\*</sup>Corresponds to 0.01% of the applied dose in the receptor fluid.[5][18]

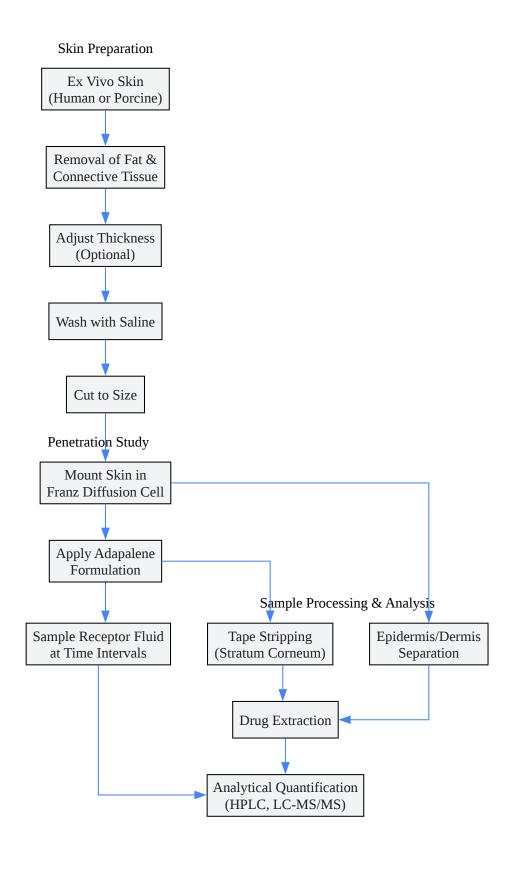
Table 2: Comparison of Adapalene Penetration from Different Formulations

Formulation	Skin Model	Compartment	Amount Recovered	Reference
Adapalene Lotion, 0.1%	Full-thickness human	Epidermis	Major part of recovered drug	[17]
Dermis	Much lower than epidermis	[17]		
Receptor Fluid	Below limit of quantification	[17]	_	
Differin® Gel, 0.1%	Full-thickness human	Total Penetration	Higher than Adapalene Lotion, 0.1%	[17]
Differin® Cream, 0.1%	Full-thickness human	Total Penetration	Lower than Adapalene Lotion, 0.1%	[17]



# Visualization of Experimental Workflow and Signaling Pathway Experimental Workflow Diagram



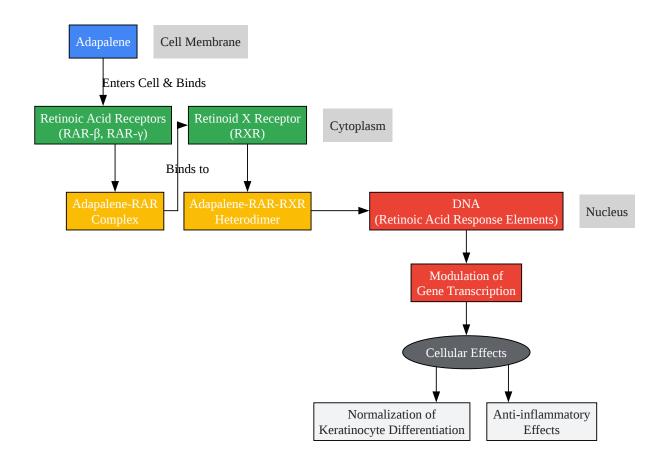


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Caption: Experimental workflow for assessing Adapalene penetration.



# **Adapalene Signaling Pathway Diagram**



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Caption: Simplified signaling pathway of Adapalene.

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